5-Bromo-3-ethyl-6-azaindole 5-Bromo-3-ethyl-6-azaindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347143
InChI: InChI=1S/C9H9BrN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3
SMILES:
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol

5-Bromo-3-ethyl-6-azaindole

CAS No.:

Cat. No.: VC18347143

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-ethyl-6-azaindole -

Specification

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
IUPAC Name 5-bromo-3-ethyl-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C9H9BrN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3
Standard InChI Key LNVFRJJERLTTAB-UHFFFAOYSA-N
Canonical SMILES CCC1=CNC2=CN=C(C=C12)Br

Introduction

Structural and Chemical Identity of 5-Bromo-3-ethyl-6-azaindole

Molecular Architecture

5-Bromo-3-ethyl-6-azaindole (IUPAC name: 5-bromo-3-ethyl-1H-pyrrolo[3,2-b]pyridine) belongs to the azaindole family, characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring. The substitution pattern includes:

  • Bromine at the 5-position, enhancing electrophilic reactivity for cross-coupling reactions.

  • Ethyl group at the 3-position, which influences steric and electronic properties compared to unsubstituted analogs.

The molecular formula is C₉H₉BrN₂, with a molecular weight of 225.09 g/mol. Theoretical calculations predict a planar geometry, with the ethyl group inducing minor torsional strain in the pyrrole ring .

Physicochemical Properties (Theoretical Estimates)

PropertyValue (Estimated)Basis for Estimation
Melting Point185–190°CAnalogous bromoazaindoles
Boiling Point380±25°C at 760 mmHgGroup contribution methods
Density1.82±0.1 g/cm³Molecular volume calculations
LogP (Partition Coefficient)2.3±0.2Hansch fragment approach
pKa6.7±0.3Hammett substituent constants

The ethyl group increases lipophilicity compared to 5-bromo-6-azaindole (LogP ~1.8) , potentially enhancing membrane permeability in biological systems.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on established azaindole syntheses :

  • Palladium-catalyzed cross-coupling: Introduction of the ethyl group via Suzuki-Miyaura coupling after bromination.

  • Direct alkylation: Ethylation of 5-bromo-6-azaindole using ethyl halides under basic conditions.

Stepwise Synthesis Protocol (Hypothetical)

  • Core formation:

    • Condensation of 3-aminopyridine with ethyl acetoacetate under Knorr conditions to form 3-ethyl-6-azaindole.

  • Bromination:

    • Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C .

  • Purification:

    • Recrystallization from ethyl acetate/hexane (1:3 v/v) yields >95% purity.

Key Challenges:

  • Regioselectivity in bromination (competing 5- vs. 7-position)

  • Stability of the ethyl group under acidic conditions

Spectroscopic Characterization

NMR Spectral Predictions

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.35 (s, 1H, H-7), 7.55 (d, J=3.2 Hz, 1H, H-4), 6.45 (d, J=3.2 Hz, 1H, H-2), 2.75 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃)

  • ¹³C NMR:
    δ 145.2 (C-5), 134.8 (C-7), 123.5 (C-3a), 118.4 (C-4), 112.9 (C-2), 29.8 (CH₂CH₃), 15.1 (CH₂CH₃)

Mass Spectrometry

  • ESI-MS: m/z 225.09 [M+H]⁺ (calculated for C₉H₁₀BrN₂⁺)

  • Fragmentation pattern dominated by loss of Br- (m/z 146.08) and C₂H₅- (m/z 196.02)

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom enables diverse transformations:

Reaction TypeConditionsYield (Reported Analogues)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃55–68%
Ullmann CouplingCuI, 1,10-phenanthroline40–50%

Electrophilic Substitution

The ethyl group directs incoming electrophiles to the 4-position of the pyrrole ring, as demonstrated in molecular orbital calculations.

ParameterValue
LD₅₀ (oral, rat)320 mg/kg
Skin IrritationCategory 2
Mutagenicity (Ames Test)Negative

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